molecular formula C12H8Cl2O2S B2769673 Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate CAS No. 338793-85-4

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate

Cat. No.: B2769673
CAS No.: 338793-85-4
M. Wt: 287.15
InChI Key: ICRZJPKMBBGFAU-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position of the thiophene ring and a 3,4-dichlorophenyl group at the 5-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3,4-dichlorophenylboronic acid can be coupled with methyl 5-bromothiophene-2-carboxylate in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Comparison: Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is unique due to the presence of the 3,4-dichlorophenyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different substituents on the phenyl ring, it may exhibit distinct reactivity and biological activity profiles. The dichlorophenyl group can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c1-16-12(15)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRZJPKMBBGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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